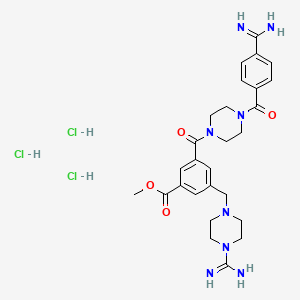

LY-411575 (isomer 3)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

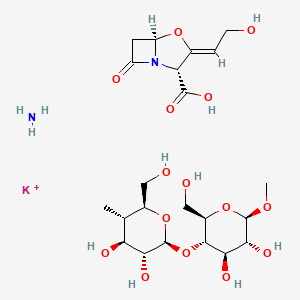

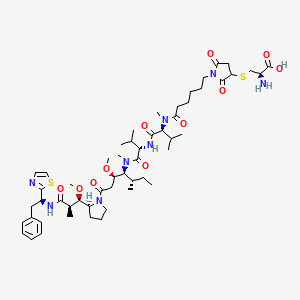

LY-411575 isomer 3 is a isomer of LY411575, which is a potent γ-secretase inhibitor with IC50 of 0.078 nM/0.082 nM (membrane/cell-based), also inhibits Notch clevage with withIC50 of 0.39 nM. in vitro: LY-411575 inhibits γ-secretase which can be assessed by the substrates like amyloid precursor protein (APP) and Notch S3 cleavage [1]. LY-411575, which blocks Notch activation, results in apoptosis in primary and immortalized KS cells . in vivo: 10 mg/kg oral dose of LY-411575 decreases brain and plasma Aβ40 and -42 dose-dependently. LY-411575 reduces cortical Aβ40 in young (preplaque) transgenic CRND8 mice (ED50 ≈ 0.6 mg/kg) and produces significant thymus atrophy and intestinal goblet cell hyperplasia at higher doses (>3 mg/kg). The therapeutic window is similar after oral and subcutaneous administration and in young and aged CRND8 mice. Both the thymus and intestinal side effects are reversible after a 2-week washout period. Three-week treatment with 1 mg/kg LY411575 reduces cortical Aβ40 by 69% without inducing intestinal effects, although a previously unreported change in coat color is observed.

Applications De Recherche Scientifique

Technological Advancement in the Processing of Lycopene

Lycopene, a carotenoid with lipophilic nature, demonstrates strong antioxidant potential against numerous diseases and is extensively used in functional foods and pharmaceutical industries. The review discusses the history, chemistry, extraction techniques, isomers of lycopene, and their technological and biological significance, focusing on stability and bioaccessibility. It highlights the challenges and recent advances in extraction, isomerization, and processing of lycopene, emphasizing the success of green extraction techniques and heat-induced isomerization. The review also explores the production of special compounds from normal food materials to stimulate the isomerization of all-trans lycopene to cis-isomers and the benefits of encapsulating lycopene and its isomers using different nanocarriers to enhance stability, solubility, and bioaccessibility (Ashraf et al., 2020).

Bio-Availability, Anticancer Potential, and Chemical Data of Lycopene

This review gathers chemical data about lycopene and its isomers, which can be extracted using various solvents by SC-CO2 or biosynthesis as environmentally friendly techniques. It discusses the identification and quantification of lycopene and other carotenoids, the characterization of lycopene isomers, and compares them using techniques like UV–Vis, Fluorescence, FTIR, MS, NMR, and DSC assays. The review also emphasizes the biological activities of lycopene isolated from red vegetables, such as anti-inflammatory, antioxidant, and cytotoxic activity against cancer cells, potentially by activating several pathways. It highlights the improved oral delivery of lycopene encapsulated in nanoparticles, demonstrating better permeation and low cytotoxicity against human cells, suggesting potential applications in food, pharmaceutical, and cosmetic industries (Amorim et al., 2022).

Application-Oriented Marine Isomerases in Biocatalysis

This review delves into the class EC 5.xx, a group of enzymes that interconvert optical, geometric, or positional isomers, known as "isomerases". These enzymes are vital biocatalysts for synthesizing pharmaceuticals and pharmaceutical intermediates, capable of transforming cheap biomolecules into expensive isomers with suitable stereochemistry. The review explores marine-originating isomerases in applied biocatalysis, highlighting their application in producing compounds like l-ribose, d-psicose, lactulose, and d-phenylalanine. It emphasizes the need for more studies on marine-originating isomerases, considering their properties of industrial interest, and discusses their potential in biotechnological developments (Trincone, 2020).

Propriétés

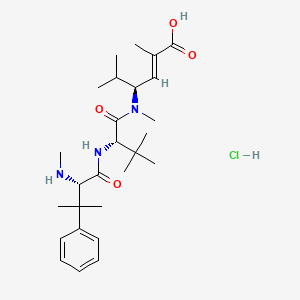

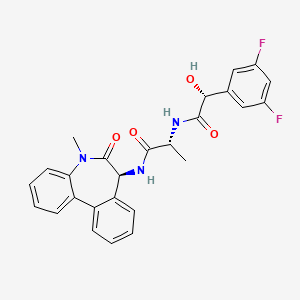

Formule moléculaire |

C26H23F2N3O4 |

|---|---|

Poids moléculaire |

479.48 |

Nom IUPAC |

(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide |

InChI |

InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23-/m1/s1 |

SMILES |

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O |

Synonymes |

(R,Z)-2-((Z)-((R)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.